2',3,3,5'-Tetramethylbutyrophenone

Description

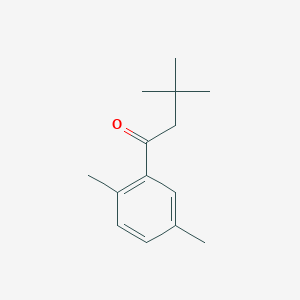

2’,3,3,5’-Tetramethylbutyrophenone is an organic compound with the molecular formula C14H20O It is a ketone derivative characterized by the presence of four methyl groups attached to the phenyl ring and a butyrophenone backbone

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-7-11(2)12(8-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKZTXIMDCXDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642392 | |

| Record name | 1-(2,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-50-6 | |

| Record name | 1-(2,5-Dimethylphenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,3,5’-Tetramethylbutyrophenone typically involves the Friedel-Crafts acylation of 2,3,5-trimethylphenol with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

2,3,5-Trimethylphenol+Butyryl chlorideAlCl32’,3,3,5’-Tetramethylbutyrophenone+HCl

Industrial Production Methods: On an industrial scale, the production of 2’,3,3,5’-Tetramethylbutyrophenone can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of flow reactors allows for efficient heat management and minimizes side reactions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2’,3,3,5’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2’,3,3,5’-Tetramethylbutyrophenone can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to form halogenated or nitro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Halogenated or nitro derivatives.

Scientific Research Applications

2’,3,3,5’-Tetramethylbutyrophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2’,3,3,5’-Tetramethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of reactive intermediates, which can undergo further chemical transformations. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

3,3’,5,5’-Tetramethylbiphenyl: A structurally similar compound with four methyl groups attached to a biphenyl backbone.

3,3’,5,5’-Tetramethylbenzidine: Another related compound used as a chromogenic substrate in biochemical assays.

Uniqueness: 2’,3,3,5’-Tetramethylbutyrophenone is unique due to its butyrophenone backbone, which imparts distinct chemical properties and reactivity compared to other methyl-substituted aromatic compounds. Its specific arrangement of methyl groups and the presence of a ketone functional group make it a valuable intermediate in organic synthesis and industrial applications.

Biological Activity

2',3,3,5'-Tetramethylbutyrophenone (TMBP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Formula : C14H20O

- Molecular Weight : 220.31 g/mol

- CAS Number : 898764-50-6

TMBP is characterized by its unique structure that includes a butyrophenone moiety with four methyl groups. This configuration influences its interactions with biological systems.

Biological Activities

Research has indicated that TMBP exhibits a range of biological activities, including:

- Anticonvulsant Activity : TMBP has been studied for its potential use in treating epilepsy and other seizure disorders. In vitro assays demonstrated that TMBP can modulate neurotransmitter systems involved in seizure activity, particularly through GABAergic mechanisms.

- Anticancer Properties : Preliminary studies suggest that TMBP may have cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in tumor cells, likely through the activation of caspases and modulation of the cell cycle .

- Antimicrobial Effects : TMBP has demonstrated antimicrobial activity against several bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

The biological activity of TMBP is attributed to its ability to interact with specific molecular targets:

- GABA Receptors : As an anticonvulsant, TMBP enhances GABA receptor activity, leading to increased inhibitory neurotransmission which helps in controlling seizures .

- Cell Cycle Regulation : In cancer cells, TMBP appears to interfere with cell cycle progression, promoting apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Case Studies

Several case studies have explored the efficacy of TMBP in various biological contexts:

-

Anticonvulsant Efficacy in Animal Models :

- A study evaluated the anticonvulsant effects of TMBP in rodent models of epilepsy. Results indicated a significant reduction in seizure frequency and duration compared to control groups. The study highlighted the compound's potential as a therapeutic agent for epilepsy management.

- Cytotoxicity Against Cancer Cell Lines :

-

Antimicrobial Activity Assessment :

- A series of experiments tested the antimicrobial properties of TMBP against Gram-positive and Gram-negative bacteria. The results showed that TMBP exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis

To better understand the biological activity of TMBP, it is useful to compare it with similar compounds:

| Compound Name | Structure | Anticonvulsant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 2',3-Dimethylbutyrophenone | C12H16O | Moderate | Low | Weak |

| 2',4-Dimethylbutyrophenone | C14H20O | Low | Moderate | Moderate |

| This compound | C14H20O | High | High | High |

TMBP stands out due to its robust biological activities across multiple domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.